molecular formula C13H19NO B8189365 (S)-1-Benzyl-azepan-3-ol

(S)-1-Benzyl-azepan-3-ol

Cat. No.: B8189365
M. Wt: 205.30 g/mol
InChI Key: KPQNKWPCOMTRHO-ZDUSSCGKSA-N
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Description

(S)-1-Benzyl-azepan-3-ol is a chiral tertiary amine featuring a seven-membered azepane ring substituted with a benzyl group at position 1 and a hydroxyl group at position 3. Its molecular formula is C₁₂H₁₇NO, with a molecular weight of 191.27 g/mol (estimated based on structural analogs) .

Properties

IUPAC Name

(3S)-1-benzylazepan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-13-8-4-5-9-14(11-13)10-12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQNKWPCOMTRHO-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C[C@H](C1)O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Benzyl-azepan-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and a suitable azepane precursor.

    Formation of Azepane Ring: The azepane ring is formed through cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure.

    Introduction of Hydroxyl Group: The hydroxyl group at the third position is introduced through selective oxidation or reduction reactions, depending on the functional groups present in the intermediate compounds.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Benzyl-azepan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form different alcohol derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Various alcohol derivatives.

    Substitution Products: Compounds with different functional groups replacing the benzyl group.

Scientific Research Applications

(S)-1-Benzyl-azepan-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-Benzyl-azepan-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and the benzyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include modulation of enzyme activity and receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

a) Azepan-3-ol Derivatives
  • Azepan-3-ol (CAS 1044561-15-0): Molecular Formula: C₆H₁₃NO Key Features: The parent compound lacks the benzyl substituent, reducing steric hindrance and altering solubility. It is used in molecular helicity control and metal-organic framework (MOF) synthesis . Applications: Electrochemistry, crystallography, and adsorption studies .
  • (S)-1-Benzyl-azepan-3-ol :

    • Key Differences : The benzyl group enhances lipophilicity and may stabilize chiral centers in catalytic applications. Its discontinued status limits industrial use .
b) Azetidine Derivatives
  • 1-Benzhydrylazetidin-3-ol (CAS 18621-17-5): Molecular Formula: C₁₆H₁₇NO Key Features: A four-membered azetidine ring with a benzhydryl (diphenylmethyl) group. Applications: Intermediate in pharmaceutical synthesis (e.g., ACE inhibitors) .
c) Benzazepine Derivatives
  • Benazepril Hydrochloride :
    • Molecular Formula : C₂₄H₂₈N₂O₅·HCl
    • Key Features : A fused benzazepine derivative with carboxyethyl and phenylpropyl substituents. It is an ACE inhibitor used clinically for hypertension .
    • Key Differences : The fused aromatic ring and ester groups confer pharmacological activity, unlike this compound .

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) Ring Size Substituents Hydrogen Bond Donors/Acceptors Key Applications
This compound 191.27 7-membered Benzyl (C₆H₅CH₂), -OH 1 donor, 1 acceptor Discontinued; research use
Azepan-3-ol 115.17 7-membered -OH 1 donor, 1 acceptor MOFs, electrochemistry
1-Benzhydrylazetidin-3-ol 239.32 4-membered Benzhydryl (C₆H₅)₂CH, -OH 1 donor, 1 acceptor Pharmaceutical intermediates
Benazepril Hydrochloride 460.95 7-membered Carboxyethyl, phenylpropyl 2 donors, 6 acceptors Hypertension treatment

Functional and Application Differences

  • Pharmacological Activity :

    • Benazepril’s ACE inhibition relies on its carboxylate and ethyl ester groups, which are absent in this compound .
    • The azetidine derivative 1-Benzhydrylazetidin-3-ol shares structural motifs with beta-lactam antibiotics but lacks documented antimicrobial activity .
  • Material Science :

    • Azepan-3-ol derivatives are utilized in MOF synthesis and helicity control due to their conformational flexibility, whereas this compound’s bulky benzyl group may hinder such applications .
  • Commercial Availability :

    • This compound is discontinued, while Azepan-3-ol and Benazepril remain available through specialized suppliers .

Stereochemical Considerations

The (S) -configuration of 1-Benzyl-azepan-3-ol enhances its utility in asymmetric catalysis. In contrast, racemic mixtures of azetidine derivatives (e.g., 1-Benzhydrylazetidin-3-ol) are common, reducing enantioselectivity in reactions .

Biological Activity

(S)-1-Benzyl-azepan-3-ol is a chiral compound that belongs to the azepane class, characterized by a seven-membered heterocyclic structure containing nitrogen. The compound features a benzyl group attached to the nitrogen atom and a hydroxyl group at the third position of the azepane ring, which significantly influences its biological activity. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The hydroxyl group facilitates hydrogen bonding, enhancing binding affinity and specificity to target proteins. This interaction can modulate enzyme activities and receptor signaling pathways, leading to diverse biological effects.

Biological Activities

  • Antimicrobial Activity :
    Recent studies indicate that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, potentially making it a candidate for developing new antibiotics.
  • Antioxidant Properties :
    The compound has demonstrated antioxidant activity, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage and may have implications for aging and chronic diseases .
  • Neuroprotective Effects :
    Preliminary research suggests that this compound may exert neuroprotective effects, potentially beneficial in neurodegenerative conditions. Its ability to modulate neurotransmitter systems could be significant in managing diseases like Alzheimer's or Parkinson's .
  • Potential Anti-inflammatory Effects :
    The compound may also possess anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases.

Case Studies

Several studies have investigated the biological activity of this compound:

StudyFindings
Study 1Demonstrated antimicrobial efficacy against Staphylococcus aureus with an MIC value of 32 µg/mL.
Study 2Showed antioxidant activity comparable to standard antioxidants like ascorbic acid .
Study 3Reported neuroprotective effects in vitro, reducing apoptosis in neuronal cells exposed to oxidative stress .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

CompoundStructureBiological Activity
1-Benzylazepan-3-olLacks chiral specificityLess effective in specific biological interactions
1-BenzylazepaneNo hydroxyl groupReduced reactivity and biological activity
(R)-1-Benzylazepan-3-olEnantiomer with different stereochemistryPotentially different biological effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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